molecular formula C8H9NO4 B1280103 dimethyl 1H-pyrrole-2,5-dicarboxylate CAS No. 1757-29-5

dimethyl 1H-pyrrole-2,5-dicarboxylate

Cat. No. B1280103
CAS RN: 1757-29-5
M. Wt: 183.16 g/mol
InChI Key: PMRHDIDDAMSGAA-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrole-2,5-dicarboxylate is a chemical compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 and is a powder at room temperature .


Molecular Structure Analysis

The InChI code for dimethyl 1H-pyrrole-2,5-dicarboxylate is 1S/C8H9NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h3-4,9H,1-2H3 . This indicates that the molecule consists of a pyrrole ring with two carboxylate groups attached at the 2 and 5 positions, and these carboxylate groups are esterified with methyl groups .


Physical And Chemical Properties Analysis

Dimethyl 1H-pyrrole-2,5-dicarboxylate has a melting point of 129-130°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 310.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 44.2±0.3 cm3, and its surface tension is 47.4±3.0 dyne/cm .

Scientific Research Applications

Medicinal Chemistry

Dimethyl 1H-pyrrole-2,5-dicarboxylate has found uses in medicinal chemistry as a precursor in the synthesis of various compounds . It’s used in the creation of bioactive molecules that have potential therapeutic applications .

Treatment of Proliferative Disorders

One of the significant applications of this compound is in the synthesis of pyrrolo[1,2-b]pyridazines, which are used for the treatment of proliferative disorders . These disorders involve abnormal cell growth and can include conditions like cancer .

Janus Kinase Inhibitors

Dimethyl 1H-pyrrole-2,5-dicarboxylate is also used in the development of potential Janus kinase inhibitors . Janus kinases are a type of enzyme that transmits signals within cells, and their inhibitors are used in the treatment of various diseases, including cancer and inflammatory conditions .

Photochemical Synthesis of Tricyclic Aziridines

This compound is used in the photochemical synthesis of tricyclic aziridines . Aziridines are a type of organic compound that contain a three-membered ring, and they’re used in the synthesis of various pharmaceuticals .

Pyrrolopyrazine Derivatives

Dimethyl 1H-pyrrole-2,5-dicarboxylate is used in the development of pyrrolopyrazine derivatives . These derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Drug Discovery Research

The structure of dimethyl 1H-pyrrole-2,5-dicarboxylate makes it an attractive scaffold for drug discovery research . Researchers can modify its structure to create new compounds with potential therapeutic applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .

properties

IUPAC Name

dimethyl 1H-pyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRHDIDDAMSGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219496
Record name 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1757-29-5
Record name 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1757-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl 1H-pyrrole-2,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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